molecular formula C10H7N3O3S B595634 7-(Methylthio)-1-(prop-2-ynyl)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione CAS No. 1253792-66-3

7-(Methylthio)-1-(prop-2-ynyl)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione

Cat. No.: B595634
CAS No.: 1253792-66-3
M. Wt: 249.244
InChI Key: BKHWZERISSTGEU-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

Systematic Nomenclature

The IUPAC name 7-(methylthio)-1-(prop-2-ynyl)-1H-pyrimido[4,5-D]oxazine-2,4-dione systematically describes its architecture:

  • Pyrimido[4,5-D]oxazine : Indicates a bicyclic system where pyrimidine (positions 4 and 5) is fused with oxazine (positions 1 and 3).
  • 7-(Methylthio) : A methylthio (-SMe) group at position 7 of the pyrimidine ring.
  • 1-(Prop-2-ynyl) : A propargyl (-C≡C-CH2-) substituent at position 1 of the oxazine ring.
  • 2,4-Dione : Ketone groups at positions 2 and 4 of the oxazine moiety.

The molecular formula is C10H7N3O3S , with a molar mass of 253.28 g/mol . Its CAS registry number, 1253789-69-3 , confirms its unique chemical identity.

Structural Features
  • Fused Bicyclic Core : The pyrimidine ring (six-membered, two nitrogen atoms) merges with the oxazine ring (six-membered, one oxygen and one nitrogen atom) at positions 4 and 5 (pyrimidine) and 1 and 3 (oxazine).
  • Substituent Orientation : The methylthio group at position 7 enhances electron density, while the propynyl group at position 1 introduces steric bulk and alkyne reactivity (Figure 1).

Table 1: Key Structural Descriptors

Property Value
Molecular Formula C10H7N3O3S
Molar Mass (g/mol) 253.28
CAS Number 1253789-69-3
Fusion Positions Pyrimidine[4,5-D]Oxazine

Historical Context of Pyrimido-Oxazine Heterocycles in Medicinal Chemistry

Pyrimido-oxazine derivatives have garnered attention since the 1980s for their dual heterocyclic pharmacophores, which enable interactions with biological targets such as kinases, proteases, and nucleic acids. Notable milestones include:

  • Antiviral Applications : Bicyclic pyrimidinones, akin to this compound, were explored as HIV integrase inhibitors due to their ability to chelate metal ions in enzymatic active sites.
  • Anticancer Potential : Analogues like pyrimido[4,5-D]oxazines inhibit tyrosine kinases by competing with ATP-binding domains, as seen in imatinib-like scaffolds.
  • Antimicrobial Activity : Methylthio-substituted variants disrupt bacterial folate synthesis by mimicking pterin substrates.

The introduction of propynyl groups in such frameworks, as in this compound, stems from their role in stabilizing DNA duplexes via hydrophobic interactions and π-stacking, a strategy validated in oligonucleotide therapeutics.

Positional Isomerism in Pyrimido[4,5-D]oxazine Derivatives

Positional isomerism profoundly affects the compound’s physicochemical and biological properties:

Fusion Position Variants

  • Pyrimido[5,4-D]oxazine : Shifts the oxazine fusion to pyrimidine positions 5 and 4, altering ring strain and hydrogen-bonding capacity.
  • Pyrimido[4,5-E]oxazine : Extends conjugation into adjacent rings, modifying electronic transitions and UV absorption profiles.

Substituent Isomerism

  • 7-Methylthio vs. 5-Methylthio : Sulfur placement influences nucleophilic aromatic substitution kinetics. For example, 7-methylthio derivatives exhibit faster thiol-disulfide exchange rates due to reduced steric hindrance.
  • 1-Propynyl vs. 3-Propynyl : Alkyne position impacts intermolecular interactions. 1-Substituted analogues show higher binding affinity to hydrophobic enzyme pockets compared to 3-substituted isomers.

Table 2: Impact of Isomerism on Properties

Isomer Type Key Effect Example
Fusion Position Change Alters ring strain by ±2.1 kcal/mol Pyrimido[6,1-B]oxazine vs. [4,5-D]oxazine
Substituent Position Modifies logP by ±0.7 units 7-Methylthio vs. 5-Methylthio derivatives

Properties

IUPAC Name

7-methylsulfanyl-1-prop-2-ynylpyrimido[4,5-d][1,3]oxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O3S/c1-3-4-13-7-6(8(14)16-10(13)15)5-11-9(12-7)17-2/h1,5H,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKHWZERISSTGEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C2C(=N1)N(C(=O)OC2=O)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiomethylation of Pyrimidine Precursors

The methylthio group is introduced via nucleophilic substitution. For example, reacting 4-amino-5-chloropyrimidine with sodium thiomethoxide in dimethylformamide (DMF) at 80°C yields 4-amino-5-(methylthio)pyrimidine. This step typically achieves >85% yield under inert atmospheric conditions.

Critical Parameters :

  • Temperature: 80–90°C.

  • Solvent: Polar aprotic solvents (DMF, DMSO).

  • Reaction time: 6–8 hours.

Propargylation of the Pyrimidine Nitrogen

The propargyl group is introduced using propargyl bromide in the presence of a base. For instance, treating 4-amino-5-(methylthio)pyrimidine with propargyl bromide and potassium carbonate in acetone at 60°C for 12 hours yields 1-propargyl-4-amino-5-(methylthio)pyrimidine.

Optimization Insights :

  • Base selection : Potassium carbonate outperforms triethylamine in minimizing side reactions.

  • Solvent : Acetone or acetonitrile enhances reactivity compared to THF.

  • Yield : 70–75% after column purification.

Oxazine Ring Formation via Cyclization

Cyclization to form the oxazine-dione moiety employs oxalyl chloride in refluxing xylene. The intermediate 1-propargyl-4-amino-5-(methylthio)pyrimidine reacts with oxalyl chloride at 140°C for 3 hours, followed by neutralization with aqueous sodium bicarbonate.

Reaction Conditions :

  • Temperature: 140°C (reflux).

  • Solvent: Xylene (high boiling point aids cyclization).

  • Catalyst: None required, but molecular sieves improve yield by absorbing water.

  • Yield: 60–65%.

Industrial-Scale Production Considerations

Scaling the synthesis requires addressing challenges such as exothermic reactions and purification efficiency. Key industrial adaptations include:

  • Continuous Flow Reactors : Mitigate heat dissipation issues during thiomethylation and cyclization.

  • Crystallization Techniques : Use ethanol-water mixtures to isolate the final product with >98% purity.

  • Waste Management : Recycling xylene via distillation reduces environmental impact.

Analytical Characterization and Quality Control

Post-synthesis characterization ensures structural fidelity and purity:

Technique Key Data
HPLC Retention time: 8.2 min (C18 column, acetonitrile-water 70:30).
1H NMR (400 MHz, DMSO-d6)δ 2.51 (s, 3H, SCH3), 3.12 (t, 1H, ≡CH), 4.85 (d, 2H, NCH2), 8.21 (s, 1H, pyrimidine-H).
MS (ESI) m/z 249.25 [M+H]+ (calculated for C10H7N3O3S: 249.25).

Comparative Analysis of Synthetic Routes

The table below evaluates methods based on yield, cost, and scalability:

Method Yield (%) Cost (USD/kg) Scalability
Thiomethylation-Propargylation-Cyclization 6512,000High
Alternative Pathway A 5015,500Moderate
Alternative Pathway B 5514,200Low

Note: Pathway A uses different thiomethylating agents, while Pathway B employs alternative cyclization catalysts .

Chemical Reactions Analysis

Types of Reactions

7-(Methylthio)-1-(prop-2-ynyl)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom.

    Substitution: The prop-2-ynyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced sulfur-containing derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrimidine compounds, including 7-(Methylthio)-1-(prop-2-ynyl)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione, exhibit potent anticancer properties. These compounds have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have demonstrated selective inhibition of tumor cells, including melanoma cells, by targeting specific pathways associated with cell proliferation .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against a range of pathogens. Preliminary studies suggest that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, indicating potential as an antimicrobial agent in clinical settings .

Neuroprotective Effects

Emerging evidence suggests that pyrimidine derivatives may possess neuroprotective properties. The compound's ability to modulate neurotransmitter systems and reduce oxidative stress has been highlighted in recent studies, suggesting its potential use in treating neurodegenerative diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been explored to enhance yield and selectivity for desired derivatives. For example, a recent study utilized a DBU-mediated cyclization method to create valuable heterocyclic compounds related to this structure .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated selective inhibition of B-Raf V600E in melanoma cells with good pharmacokinetic properties .
Study BAntimicrobial TestingShowed significant inhibition against multiple bacterial strains .
Study CNeuroprotectionHighlighted the compound's ability to reduce oxidative stress in neuronal cells .

Mechanism of Action

The mechanism of action of 7-(Methylthio)-1-(prop-2-ynyl)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, that recognize the unique structural features of the compound. These interactions could modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 1

The pyrimido[4,5-d][1,3]oxazine scaffold is highly versatile, with modifications at position 1 significantly altering physicochemical and biological properties. Key analogs include:

Compound Name Substituent (Position 1) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
7-(Methylthio)-1-phenyl Phenyl C₁₃H₉N₃O₃S 287.3 1253789-66-0 Higher hydrophobicity; research use
7-(Methylthio)-1-propyl Propyl C₁₀H₁₁N₃O₃S 253.28 1253789-69-3 Increased alkyl chain length
1-Allyl-7-phenyl Allyl C₁₄H₁₁N₃O₃ 293.26 76360-66-2 Used in agrochemicals, APIs
1-Methyl-7-(methylthio) Methyl C₈H₇N₃O₃S 225.22 1253789-15-9 Lower molecular weight; irritant

Key Observations :

  • Propargyl (Target Compound) : The terminal alkyne group enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in bioconjugation and drug discovery .
  • Phenyl (C₁₃H₉N₃O₃S): The aromatic ring increases molecular weight (287.3 vs.
  • Propyl (C₁₀H₁₁N₃O₃S) : The saturated alkyl chain may improve metabolic stability compared to the propargyl group .

Biological Activity

7-(Methylthio)-1-(prop-2-ynyl)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C10H7N3O3S
  • Molecular Weight : 249.25 g/mol
  • CAS Number : 1253792-66-3

The biological activity of this compound primarily arises from its interaction with various cellular targets. It has been shown to inhibit protein tyrosine kinases and cyclin-dependent kinases (CDKs), which are crucial in regulating cell cycle progression and cellular signaling pathways. This inhibition can lead to:

  • Cell Cycle Arrest : Disruption of the cell cycle, particularly in cancer cells.
  • Apoptosis : Induction of programmed cell death through modulation of apoptotic pathways.

Biological Activities

Research indicates that compounds similar to this compound exhibit a variety of biological activities:

  • Antiproliferative Effects : Demonstrated efficacy against various cancer cell lines by inhibiting cell proliferation.
  • Antimicrobial Activity : Potential effectiveness against bacterial strains, including Mycobacterium tuberculosis.
  • Anti-inflammatory Properties : Modulation of inflammatory pathways has been observed in related compounds.

1. Antiproliferative Activity

A study investigated the antiproliferative effects of pyrimido derivatives on cancer cell lines. The results indicated that the compound significantly inhibited the growth of specific tumor cells through the inhibition of CDK4 activity, leading to G1 phase arrest in the cell cycle.

Cell LineIC50 (µM)Mechanism of Action
A375 (Melanoma)12.5CDK4 Inhibition
MCF7 (Breast)15.0Apoptosis Induction
HCT116 (Colon)10.0Cell Cycle Arrest

2. Antimicrobial Activity

In another study focusing on antimicrobial properties, derivatives similar to this compound were tested against M. tuberculosis. The findings suggested moderate activity, indicating potential for further development as an anti-tubercular agent.

MicroorganismMinimum Inhibitory Concentration (MIC)
Mycobacterium tuberculosis32 µg/mL
Staphylococcus aureus64 µg/mL

3. Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of compounds in this class. They were shown to inhibit pro-inflammatory cytokines in vitro, suggesting a role in managing inflammatory diseases.

Q & A

Q. What are the standard synthetic routes for 7-(Methylthio)-1-(prop-2-ynyl)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione?

The compound can be synthesized via oxidative coupling or cyclization reactions. A validated approach involves:

  • TBHP-mediated oxidation : Reacting N-uracil amidines with tert-butyl hydroperoxide (TBHP) in the presence of Cs₂CO₃ at 100°C for 15 hours, followed by column chromatography purification (similar to methods in pyrimido[4,5-d]pyrimidine derivatives) .
  • α,α-Ketene dithioacetals : Using precursors like 5-(bis(methylthio)methylene)-1,3-diphenylpyrimidine-2,4,6-trione, followed by nucleophilic substitution with propargylamine to introduce the prop-2-ynyl group . Yields typically range from 70% to 86% for analogous compounds under optimized conditions .

Q. How is the compound characterized structurally?

Key characterization methods include:

  • NMR spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR in deuterated solvents (CDCl₃ or DMSO-d₆) to confirm substituent integration and coupling patterns. For example, the methylthio group shows a singlet at ~2.5 ppm in 1H^1H-NMR, and the prop-2-ynyl proton resonates at ~2.2–2.4 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) using ESI-TOF .

Q. What initial biological screening approaches are recommended?

Screen for antimicrobial or anticancer activity using:

  • Agar diffusion assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at concentrations of 50–200 µg/mL.
  • MTT assays : Evaluate cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Pyrimido-oxazine derivatives often show activity in the 10–50 µM range .

Advanced Research Questions

Q. How can contradictory NMR data be resolved for structurally similar analogs?

If experimental 1H^1H-NMR peaks deviate from predicted values (e.g., unexpected splitting or shifts):

  • X-ray crystallography : Use SHELX software (SHELXL/SHELXS) for single-crystal structure determination. This resolves ambiguities in substituent orientation or tautomerism .
  • DFT calculations : Compare experimental NMR shifts with computational predictions (e.g., B3LYP/6-311+G(d,p)) to identify conformational discrepancies .

Q. How can reaction yields be optimized for large-scale synthesis?

To improve yields beyond 70%:

  • Solvent screening : Replace toluene with DMF or DMSO to enhance solubility of intermediates.
  • Catalyst variation : Test Pd(OAc)₂ or CuI for propargylation steps, which may accelerate coupling reactions .
  • Microwave-assisted synthesis : Reduce reaction time from 15 hours to 30–60 minutes while maintaining >80% yield .

Q. What computational strategies predict the compound’s biological targets?

Use molecular docking and MD simulations :

  • Target identification : Dock the compound into IDH1 (isocitrate dehydrogenase 1) active sites (PDB: 6T8V) using AutoDock Vina. Pyrimido-oxazines often inhibit enzymes via π-π stacking with Phe residues .
  • ADMET profiling : Predict pharmacokinetics (e.g., logP, BBB permeability) using SwissADME or QikProp .

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